methyl 2-[11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[11-[3-(methylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the benzocbenzoxepin core through cyclization reactions.
- Introduction of the methylamino group via nucleophilic substitution.
- Esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[11-[3-(methylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methylamino group to a nitro group.
Reduction: Reduction of the benzobenzoxepin core to a more saturated structure.
Substitution: Nucleophilic substitution reactions at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated analogs.
Scientific Research Applications
Methyl 2-[11-[3-(methylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[11-[3-(methylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid : A closely related compound with a dimethylamino group instead of a methylamino group.
- Olopatadine : Another compound with a similar benzocbenzoxepin core, used as an antihistamine.
Uniqueness
Methyl 2-[11-[3-(methylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H24F3NO5 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
methyl 2-[11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H23NO3.C2HF3O2/c1-22-11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24-2;3-2(4,5)1(6)7/h3-4,6-10,12,22H,5,11,13-14H2,1-2H3;(H,6,7) |
InChI Key |
CZIZLERUQIMDDT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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